2,4-Difluoro-5-nitrophenyl propionate
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Overview
Description
2,4-Difluoro-5-nitrophenyl propionate is an organic compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.16 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a phenyl ring substituted with two fluorine atoms and a nitro group, along with a propionate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrophenyl propionate typically involves the esterification of 2,4-difluoro-5-nitrophenol with propionic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to achieve the desired ester product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrophenyl propionate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-Difluoro-5-aminophenyl propionate.
Hydrolysis: 2,4-Difluoro-5-nitrophenol and propionic acid.
Scientific Research Applications
2,4-Difluoro-5-nitrophenyl propionate is used in various scientific research applications, including:
Proteomics: It is used as a biochemical reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrophenyl propionate is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The fluorine atoms on the phenyl ring can be substituted by various nucleophiles, allowing for the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-nitrophenol: Similar structure but lacks the propionate ester group.
2,4-Difluoro-5-aminophenyl propionate: The nitro group is reduced to an amino group.
2,4-Difluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the propionate ester.
Uniqueness
2,4-Difluoro-5-nitrophenyl propionate is unique due to the presence of both fluorine and nitro substituents on the phenyl ring, along with the propionate ester group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in synthetic chemistry .
Biological Activity
2,4-Difluoro-5-nitrophenyl propionate is an organic compound with the molecular formula C9H7F2NO4 and a molecular weight of approximately 231.16 g/mol. Its structure includes a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, a nitro group at the 5 position, and a propionate group. This unique configuration contributes to its significant biological activity, particularly in proteomics and drug discovery.
The compound's reactivity can be attributed to its functional groups, which allow it to participate in various chemical reactions. The presence of both fluorine and nitro groups enhances its interaction profile compared to similar compounds, making it a valuable tool in biochemical research.
Biological Activity
Research indicates that this compound plays a crucial role in studying protein interactions and modifications. Its ability to interact with various biological targets allows for the investigation of biochemical pathways and mechanisms.
The biological activity of this compound is largely due to its ability to bind to specific proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, including:
- Enzyme Inhibition : By binding to active sites on enzymes, it can block their function, impacting metabolic pathways.
- Protein Modification : It may alter protein function through covalent modification or by affecting protein-protein interactions.
Case Studies
- Proteomics Research : In studies focused on proteomics, this compound has been utilized to probe protein modifications. Its binding affinity with proteins has helped elucidate complex biochemical pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting tumor cell proliferation. For instance, it has been observed to suppress the growth of certain cancer cell lines in vitro.
- Antibacterial Properties : Recent investigations into its antibacterial potential have shown promising results, indicating that it could serve as a lead compound for developing new antibiotics.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,4-Difluoro-5-nitrophenylboronic acid | C₆H₄BF₂NO₄ | Used in cross-coupling reactions |
2,4-Difluorophenol | C₆H₄F₂O | Lacks the nitro group; used as a precursor |
3-Fluoro-4-nitrophenyl propionate | C₉H₈FNO₄ | Different positioning of substitutions |
The presence of both fluorine and nitro groups in this compound distinguishes it from these similar compounds by enhancing its reactivity and biological activity.
Properties
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJZSZNNEUTLIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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